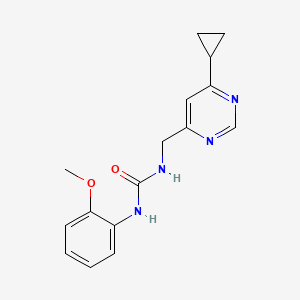
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide, also known as EF24, is a synthetic small molecule that has recently gained attention in the scientific community due to its potential as a therapeutic agent. EF24 has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
Herbicidal Activities
Research has highlighted the synthesis of related 2-cyanoacrylamide derivatives as potential herbicides. A study demonstrates that 2-cyanoacrylates containing specific groups exhibit significant herbicidal activities, comparable to existing chloropyridyl or chlorophenyl analogues, emphasizing the importance of the 3-position group on the acrylate for herbicidal efficacy (Wang et al., 2004).
Enantioselective Synthesis
Another investigation reports the enantioselective synthesis of E-2-cyano-3(furan-2-yl) acrylamide using marine and terrestrial fungi, showcasing an innovative approach to green chemistry. This study highlights the production of compounds with significant stereoselectivity and potential applications in various fields (Jimenez et al., 2019).
Mechanofluorochromic Properties
Research into the optical properties of 3-aryl-2-cyano acrylamide derivatives reveals their potential in fluorescence-based applications. The study found that these compounds exhibit distinct optical behaviors based on their molecular stacking mode, opening avenues for their use in optical materials and sensors (Song et al., 2015).
Corrosion Inhibition
A study exploring acrylamide derivatives as corrosion inhibitors shows that certain compounds effectively prevent copper corrosion in acidic environments. This research provides insights into the application of these derivatives in protecting metals from corrosion, highlighting their potential industrial applications (Abu-Rayyan et al., 2022).
Diastereoselective Synthesis
The diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)Acrylamides has been documented, emphasizing the importance of controlled synthesis methods in producing compounds with specific stereochemical configurations. This research contributes to the field of synthetic chemistry by offering a pathway to synthesize structurally complex and stereochemically defined molecules (Bondock et al., 2014).
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-3-27-22-7-5-4-6-20(22)25-23(26)18(15-24)14-19-12-13-21(28-19)17-10-8-16(2)9-11-17/h4-14H,3H2,1-2H3,(H,25,26)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSYMIBCYWXJKQ-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

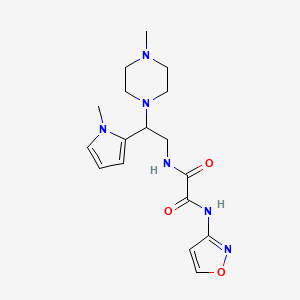
![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)
![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)
![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)
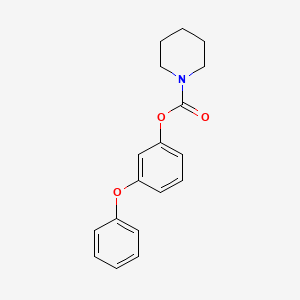
![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)
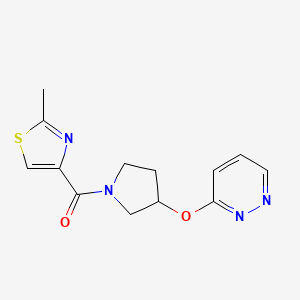

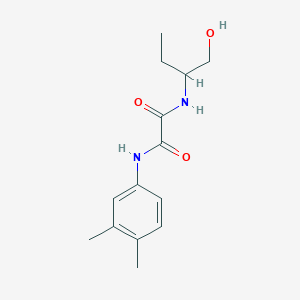
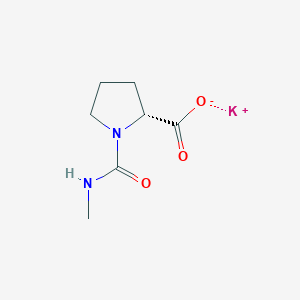
![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)
![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)
![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)
